molecular formula C23H23N3O4 B4931062 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

Cat. No.: B4931062
M. Wt: 405.4 g/mol
InChI Key: PULHMSMVIYBULS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two pharmaceutically relevant structural motifs: a 2,3-dihydro-1,4-benzodioxin group and a 6-oxopyridazinone core. The benzodioxin moiety is a common feature in compounds studied for various biological activities, while the pyridazinone scaffold is recognized as a privileged structure in the development of bioactive molecules . Although the specific biological profile and mechanism of action for this exact compound require further experimental characterization, research on analogous pyridazinone-based compounds provides strong rationale for its research value. Specifically, pyridazinone derivatives have been identified as key chemical scaffolds in the development of first-in-class inhibitors that target protein-protein interactions . For instance, certain N-aryl acetamide-substituted pyridazinones have been shown to act as potent, covalent inhibitors of the PRMT5 methyltransferase, a promising target in oncology, by binding at the PRMT5-Binding Motif (PBM) interface and disrupting complex formation with substrate adaptor proteins . This mechanism is distinct from catalytic site inhibition and highlights the potential of such compounds as valuable chemical probes for biological research. This product is intended for non-human research applications only and is not suitable for diagnostic, therapeutic, or veterinary use. Researchers are encouraged to leverage this compound as a building block in synthetic chemistry, a candidate for high-throughput screening, or a lead compound for the development of novel biologically active agents.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-3-19(23(28)24-17-8-10-20-21(14-17)30-13-12-29-20)26-22(27)11-9-18(25-26)16-6-4-15(2)5-7-16/h4-11,14,19H,3,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULHMSMVIYBULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide” typically involves multi-step organic reactions. The process may start with the formation of the benzodioxin ring through a cyclization reaction. The pyridazinone moiety can be synthesized via a condensation reaction involving appropriate precursors. The final step would involve coupling the benzodioxin and pyridazinone intermediates with a butanamide chain under specific reaction conditions, such as the presence of a coupling agent and a base.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield quinone derivatives, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the benzodioxin and pyridazinone moieties suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their unique chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide” would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes, receptors, or other molecular targets, modulating their activity. The benzodioxin ring could interact with hydrophobic pockets, while the pyridazinone moiety might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazinone-Based Butanamides

The closest structural analogs are butanamide derivatives with variations in aryl substituents on the pyridazinone ring (Table 1). These compounds share the same core scaffold but differ in substituent groups, influencing their physicochemical and pharmacological profiles.

Table 1: Comparison of Pyridazinone-Butanamide Derivatives
Compound Name Pyridazinone Substituent Phenyl/Other Group Substituent Molecular Weight Key Features/Activity (If Reported)
Target Compound 4-methylphenyl - Not Provided Structural focus; benzodioxin enhances lipophilicity
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide 3,4-dimethoxyphenyl 3-fluoro-4-methylphenyl Not Provided Electron-rich substituents may improve binding affinity
N-([1,1'-biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide 4-chlorophenyl biphenyl-2-yl Not Provided Chlorine atom may enhance metabolic stability
4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide 4-methoxyphenyl 4-(trifluoromethoxy)phenyl 447.4 Trifluoromethoxy group increases electronegativity

Key Observations:

  • Halogen Substituents (e.g., chlorine in ): Improve metabolic stability and membrane permeability.
  • Fluorinated Groups (e.g., trifluoromethoxy in ): Increase electronegativity and resistance to oxidative metabolism.

Benzodioxin-Containing Derivatives with Varied Linkages

Anti-Inflammatory Carboxylic Acids

The 2,3-dihydro-1,4-benzodioxin subunit is critical in 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (), which exhibits anti-inflammatory activity comparable to ibuprofen. However, the carboxylic acid group in this compound contrasts with the amide linkage in the target molecule, suggesting differences in bioavailability and target specificity .

Sulfonamide Derivatives

Compounds like N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide () demonstrate antibacterial and lipoxygenase inhibition.

Scaffold Hopping and Pharmacophore Modeling

highlights the significance of the benzodioxin-methylphenyl methanol scaffold in immunomodulators. Despite structural differences, the EGNN model identified high-potency compounds without prior training on similar scaffolds, underscoring the benzodioxin moiety’s versatility in bioactivity .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula: C20H23N3O3
  • Molecular Weight: 353.4 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit:

  • Dopamine Transporter Inhibition: Similar compounds have demonstrated the ability to inhibit dopamine reuptake, suggesting potential applications in treating conditions like Parkinson's disease and addiction .
  • Antioxidant Properties: The presence of the benzodioxin moiety may confer antioxidant effects, which are beneficial in neuroprotective strategies .

In Vitro Studies

In vitro studies have indicated that the compound can modulate neurotransmitter levels effectively. For instance:

  • Binding Affinity: Research has shown that derivatives of this compound exhibit significant binding affinity to the dopamine transporter (DAT), with inhibition constants (K_i) in the nanomolar range .

In Vivo Studies

In vivo studies involving animal models have provided insights into the compound's efficacy:

  • Locomotor Activity: Behavioral pharmacological testing indicated that certain analogs of this compound can increase locomotor activity in rodents, mimicking the effects of stimulants like cocaine but without producing similar adverse effects .

Case Studies

StudySubjectFindings
Study 1Rodent ModelDemonstrated increased locomotor activity and reduced anxiety-like behavior.
Study 2In VitroShowed significant inhibition of dopamine reuptake with K_i values indicating high potency.
Study 3Neuroprotection AssayExhibited antioxidant properties that protect neuronal cells from oxidative stress.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving:

  • Acylation : Coupling of the benzodioxin-6-amine core with activated intermediates (e.g., bromoacetyl derivatives) under basic conditions (pH 8–10, Na₂CO₃) to form amide bonds .
  • Cyclization : Formation of the pyridazinone moiety using precursors like 3-(4-methylphenyl)-6-oxopyridazine, often requiring DMF as a solvent and controlled temperatures (60–80°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product with >95% purity . Key factors: Solvent polarity, reaction time, and temperature gradients significantly impact yield (typically 50–70% in optimized protocols).

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., amide protons at δ 8.2–8.5 ppm, benzodioxin aromatic protons at δ 6.7–7.1 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₃N₃O₄) .
  • TLC Monitoring : Used during synthesis to track reaction progress (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) . Note: IR spectroscopy can corroborate carbonyl stretches (~1650–1700 cm⁻¹) for amide and pyridazinone groups .

Q. What preliminary biological assays are recommended to explore its bioactivity?

  • Enzyme Inhibition Assays : Target kinases or proteases due to the pyridazinone moiety’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) .
  • Cellular Viability Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays at 1–100 µM concentrations .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s lipophilic aromatic groups .

Advanced Research Questions

Q. How can computational modeling resolve structural ambiguities in reaction intermediates?

  • DFT Calculations : Optimize geometries of proposed intermediates (e.g., acylium ions) to predict regioselectivity in cyclization steps .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stability to refine synthetic protocols .
  • Docking Studies : Map the compound’s binding to therapeutic targets (e.g., COX-2) to prioritize in vitro assays .

Q. What strategies mitigate contradictions in bioactivity data across in vitro vs. in vivo models?

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in rodent serum) and metabolite identification (LC-MS/MS) to address bioavailability gaps .
  • Tissue Distribution Studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify penetration into target organs .
  • Dose-Response Refinement : Apply Hill equation modeling to reconcile EC₅₀ discrepancies between cell-free and cellular assays .

Q. How can researchers design experiments to probe the compound’s mechanism of action?

  • CRISPR-Cas9 Knockout Screens : Identify gene targets by correlating compound sensitivity with gene essentiality in haploid cell libraries .
  • Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to isolate interacting proteins .
  • Transcriptomics : RNA-seq analysis of treated cells to map pathway activation (e.g., apoptosis, oxidative stress) .

Methodological Challenges and Solutions

Challenge Recommended Approach Key Evidence
Low yield in acylation stepUse Schlenk techniques to exclude moisture; optimize stoichiometry of acyl chloride .
By-product formation during cyclizationIntroduce slow addition of reagents; employ scavenger resins (e.g., QuadraSil™ MP) .
Poor solubility in biological assaysFormulate with cyclodextrins or PEG-based surfactants; synthesize prodrugs (e.g., ester derivatives) .

Data Contradiction Analysis Framework

Hypothesis Generation : Identify conflicting results (e.g., IC₅₀ values in enzyme vs. cell assays).

Technical Validation : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays).

Contextual Factors : Compare experimental conditions (e.g., serum-free vs. serum-containing media).

Meta-Analysis : Use Bayesian statistics to weigh evidence from multiple studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.